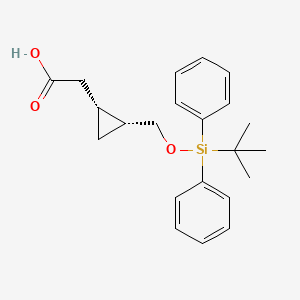

rel-2-((1R,2R)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropyl)acetic acid

Description

The compound rel-2-((1R,2R)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropyl)acetic acid is a cyclopropane derivative featuring a stereochemically defined (1R,2R)-cyclopropyl core. Its structure includes a tert-butyldiphenylsilyl (TBDPS) ether group attached to a hydroxymethyl substituent on the cyclopropane ring, with an acetic acid moiety at the adjacent position. The TBDPS group is a bulky, lipophilic protecting group commonly used in organic synthesis to stabilize alcohols under acidic or basic conditions. This compound is likely employed as an intermediate in pharmaceutical or agrochemical synthesis, leveraging the cyclopropane ring’s conformational rigidity and the TBDPS group’s protective properties .

Properties

Molecular Formula |

C22H28O3Si |

|---|---|

Molecular Weight |

368.5 g/mol |

IUPAC Name |

2-[(1R,2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]cyclopropyl]acetic acid |

InChI |

InChI=1S/C22H28O3Si/c1-22(2,3)26(19-10-6-4-7-11-19,20-12-8-5-9-13-20)25-16-18-14-17(18)15-21(23)24/h4-13,17-18H,14-16H2,1-3H3,(H,23,24)/t17-,18+/m1/s1 |

InChI Key |

JRATUHBITGAWHJ-MSOLQXFVSA-N |

Isomeric SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3C[C@@H]3CC(=O)O |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CC3CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-2-((1R,2R)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropyl)acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropyl ring and the introduction of the tert-Butyldiphenylsilyl ether group. Common reagents used in these reactions include cyclopropanation agents, silylating agents, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production at an industrial scale.

Chemical Reactions Analysis

Types of Reactions: rel-2-((1R,2R)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropyl)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

Chemistry: In chemistry, rel-2-((1R,2R)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropyl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound can be used to study the effects of cyclopropyl-containing molecules on biological systems. Its structural features may influence its interaction with biological targets, making it a valuable tool for probing biological pathways.

Medicine: In medicine, this compound may have potential therapeutic applications. Its ability to undergo various chemical modifications allows for the design of derivatives with specific biological activities.

Industry: In industry, this compound can be used in the development of new materials, pharmaceuticals, and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of a wide range of products.

Mechanism of Action

The mechanism of action of rel-2-((1R,2R)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropyl)acetic acid involves its interaction with specific molecular targets. The cyclopropyl group and tert-Butyldiphenylsilyl ether moiety may influence its binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Research Findings and Data Tables

Physicochemical Properties

| Property | Target Compound | 2-(1-Boc-cyclopropyl)acetic acid (103500-22-7) | trans-2-cyanocyclopropanecarboxylic acid (39891-82-2) |

|---|---|---|---|

| Molecular Weight | 448.66 g/mol | 229.27 g/mol | 123.10 g/mol |

| LogP (Predicted) | 6.2 (highly lipophilic) | 1.8 | 0.5 |

| Solubility (Water) | <0.1 mg/mL | ~5 mg/mL | ~10 mg/mL |

| Protective Group Stability | Stable in acids/bases | Acid-labile | N/A |

Q & A

How can researchers optimize the synthesis yield of rel-2-((1R,2R)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropyl)acetic acid using experimental design principles?

Answer:

Employ Design of Experiments (DoE) methodologies such as factorial designs to systematically vary parameters like temperature, catalyst loading, and reaction time. Response surface methodology (RSM) can identify optimal conditions, reducing the number of trials while maximizing yield and purity. Statistical tools (e.g., ANOVA) help distinguish significant variables and interactions, ensuring robust process scalability .

What advanced spectroscopic techniques are recommended for resolving structural ambiguities in this compound?

Answer:

Use high-resolution NMR (1H, 13C, 2D-COSY) to confirm stereochemistry and regioselectivity. X-ray crystallography provides definitive spatial configuration, especially for cyclopropane rings and silyl ether groups. Complement with high-resolution mass spectrometry (HRMS) for molecular weight validation and FT-IR to verify carboxylate and silyl ether functionalities .

How can computational methods improve reaction pathway predictions for synthesizing this compound?

Answer:

Apply quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. Reaction path search algorithms (e.g., artificial force-induced reaction method) predict energetically favorable pathways. Integrate computational data with experimental validation to refine conditions (e.g., solvent polarity, temperature) and minimize side reactions .

What protocols mitigate risks when handling reactive intermediates during synthesis?

Answer:

For air- or moisture-sensitive intermediates (e.g., tert-butyldiphenylsilyl derivatives), use Schlenk-line techniques under inert atmospheres (N₂/Ar). Implement real-time monitoring (e.g., in situ FT-IR) to detect exothermic events. Safety protocols from laboratory guidelines, including PPE (gloves, goggles) and emergency response plans for spills or inhalation, are critical .

How should researchers address contradictions in spectroscopic data during structural elucidation?

Answer:

Cross-validate data using multiple techniques :

- Compare experimental NMR chemical shifts with DFT-predicted values.

- Use NOESY/ROESY to resolve stereochemical conflicts.

- Re-examine sample purity via HPLC or GC-MS to rule out impurities affecting spectra .

What stability studies are essential for long-term storage of this compound?

Answer:

Conduct accelerated stability testing under varying temperatures (4°C, 25°C, 40°C) and humidity levels (0-75% RH). Monitor degradation via HPLC at intervals (1, 3, 6 months). For silyl ethers, silica gel desiccants and amber vials prevent hydrolysis and photodegradation .

How do heterogeneous vs. homogeneous catalytic systems affect the efficiency of cyclopropane ring formation?

Answer:

Homogeneous catalysts (e.g., Rh(II) complexes) enhance stereocontrol in cyclopropanation via carbene transfer. Heterogeneous systems (e.g., immobilized enzymes) improve recyclability but may reduce enantioselectivity. Optimize solvent polarity (e.g., DCM vs. THF) to balance catalyst activity and product solubility .

What purification strategies are effective for isolating this compound from complex reaction mixtures?

Answer:

Use flash chromatography with gradients of ethyl acetate/hexane for preliminary separation. Final purification via preparative HPLC (C18 column, acetonitrile/water) resolves closely eluting impurities. For thermally stable derivatives, recrystallization in ethanol/water mixtures enhances purity .

How do solvent effects influence the reaction pathway of silyl ether formation?

Answer:

Polar aprotic solvents (e.g., DMF, DMSO) stabilize charged intermediates, accelerating silylation. Non-polar solvents (toluene) favor entropy-driven reactions by reducing solvation. Solvent screening via DoE identifies optimal dielectric constants for yield and selectivity .

What methodologies ensure reproducibility when scaling up the synthesis from milligram to gram quantities?

Answer:

Implement process analytical technology (PAT) for real-time monitoring (e.g., ReactIR). Use microreactors to maintain consistent mixing and heat transfer. Scale-up studies should validate mass transfer coefficients and activation energy to avoid deviations in reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.